4-(Trifluoromethylthio)phenyl triflate

Description

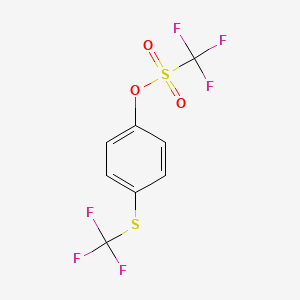

Structure

2D Structure

3D Structure

Properties

CAS No. |

1199773-43-7 |

|---|---|

Molecular Formula |

C8H4F6O3S2 |

Molecular Weight |

326.227 |

IUPAC Name |

[4-(trifluoromethylsulfanyl)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C8H4F6O3S2/c9-7(10,11)18-6-3-1-5(2-4-6)17-19(15,16)8(12,13)14/h1-4H |

InChI Key |

YYBAGZUYNXKDQD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 4-(trifluoromethylthio)phenyl triflate from 4-(trifluoromethylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(trifluoromethylthio)phenyl triflate from 4-(trifluoromethylthio)phenol. The primary method involves the reaction of the phenol with trifluoromethanesulfonic (triflic) anhydride in the presence of a base. This document provides a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview

The conversion of a phenol to a triflate is a common and effective method for activating the phenolic hydroxyl group, transforming it into an excellent leaving group for various cross-coupling reactions. The most prevalent method for this transformation is the reaction of the phenol with triflic anhydride in the presence of a suitable base, such as pyridine.[1]

General Reaction Scheme:

Experimental Protocol

This protocol is adapted from a general and highly effective procedure for the triflation of phenols with electron-withdrawing substituents, which has been demonstrated to proceed in high yields.[1]

Materials and Equipment:

-

4-(trifluoromethylthio)phenol

-

Trifluoromethanesulfonic (triflic) anhydride (Tf₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethylthio)phenol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (1.1 - 1.5 eq) dropwise.

-

Addition of Triflic Anhydride: Slowly add triflic anhydride (1.1 - 1.2 eq) to the reaction mixture via syringe. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting phenol is consumed.

-

Workup:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

While a specific yield for the synthesis of this compound is not explicitly documented in the direct search results, high yields are anticipated based on analogous reactions. For instance, the triflation of ortho-trifluoromethyl phenol using pyridine as both the base and solvent resulted in a 91% isolated yield.[1] A similar, well-documented procedure for the synthesis of 4-chlorophenyl trifluoromethanesulfonate reports a yield of 96%.[2]

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value/Condition |

| Starting Material | 4-(trifluoromethylthio)phenol |

| Reagents | Triflic Anhydride, Pyridine |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 2 hours |

| Expected Yield | > 90% |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Triflic anhydride is a strong electrophile and is highly corrosive and moisture-sensitive. It should be handled with extreme care in a well-ventilated fume hood.

-

Pyridine is a flammable and toxic liquid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

The reaction is exothermic and should be cooled appropriately to prevent uncontrolled temperature increases.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before handling any chemicals.

References

An In-Depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethylthio)phenyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethylthio)phenyl triflate. Due to the limited availability of directly published complete spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds, including substituted phenyl trifluoromethyl sulfanes and various aryl triflates.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from known data of similar chemical structures and serve as a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | H-2, H-6 (ortho to -SCF₃) |

| ~7.45 | d | 2H | H-3, H-5 (ortho to -OTf) |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C-4 (ipso to -OTf) |

| ~137.0 | C-2, C-6 (ortho to -SCF₃) |

| ~130.0 (q, ¹JCF ≈ 307 Hz) | -SCF₃ |

| ~128.0 | C-1 (ipso to -SCF₃) |

| ~122.0 | C-3, C-5 (ortho to -OTf) |

| ~118.7 (q, ¹JCF ≈ 320 Hz) | -OTf |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal. Quartets (q) are expected for the carbon atoms of the -SCF₃ and -OTf groups due to coupling with fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -43.0 | s | -SCF₃ |

| ~ -73.0 | s | -OTf |

Referenced to CFCl₃ (δ = 0.00 ppm). Two singlets are expected for the two distinct trifluoromethyl groups.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1420 | Strong | Asymmetric SO₂ stretch of triflate |

| ~1210 | Strong | Symmetric SO₂ stretch of triflate |

| ~1140 | Strong | C-F stretch of triflate |

| ~1110 | Strong | C-F stretch of -SCF₃ |

| ~1090 | Strong | S-O stretch of triflate |

| ~800-900 | Medium | C-H out-of-plane bending for 1,4-disubstituted benzene |

The IR spectrum is expected to be dominated by strong absorptions from the triflate and trifluoromethylthio groups.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 326 | [M]⁺ (Molecular Ion) |

| 193 | [M - SO₂CF₃]⁺ |

| 177 | [M - OSO₂CF₃]⁺ |

| 133 | [SO₂CF₃]⁺ |

| 108 | [C₆H₄S]⁺ |

| 69 | [CF₃]⁺ |

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the triflate and trifluoromethylthio moieties.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis and spectroscopic analysis of this compound, based on established methods for the triflation of phenols.

Synthesis of this compound

This procedure is adapted from the general synthesis of aryl triflates from phenols.

Materials:

-

4-(Trifluoromethylthio)phenol

-

Triflic anhydride (Tf₂O)

-

Pyridine or another suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-(trifluoromethylthio)phenol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.1 to 1.2 equivalents of pyridine to the stirred solution.

-

Add 1.1 equivalents of triflic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.

-

Samples should be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts for ¹H and ¹³C NMR are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹⁹F NMR chemical shifts are to be reported in ppm relative to an external standard of CFCl₃.

IR Spectroscopy:

-

Infrared spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Absorbance frequencies are to be reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are to be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragments should be reported.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Structure-Spectra Correlation

Caption: Correlation of structure with key spectroscopic signals.

An In-depth Technical Guide to the 19F NMR Characteristics of 4-(Trifluoromethylthio)phenyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 19F Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-(trifluoromethylthio)phenyl triflate. Due to the presence of two distinct fluorine-containing moieties, the trifluoromethylthio (-SCF3) group and the trifluoromethanesulfonate (triflate, -OTf) group, the 19F NMR spectrum is a powerful tool for the structural elucidation and purity assessment of this compound. This document outlines the anticipated chemical shifts, presents a general experimental protocol for data acquisition, and illustrates a typical characterization workflow.

Predicted 19F NMR Chemical Shift Data

The 19F NMR spectrum of this compound is expected to exhibit two distinct singlets, corresponding to the fluorine atoms of the trifluoromethylthio group and the triflate group. The precise chemical shifts can be influenced by factors such as the solvent, concentration, and the presence of any impurities.[1][2] However, based on data from analogous compounds, the following chemical shifts can be predicted:

| Functional Group | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Trifluoromethylthio (-SCF3) | -42 to -44 | Singlet |

| Triflate (-OTf) | -76 to -79 | Singlet |

Note: Chemical shifts are referenced to an external standard, typically CFCl3 (δ = 0 ppm). Negative values indicate a resonance upfield of the reference.

The chemical shift of the trifluoromethylthio group attached to an aromatic ring typically falls within the -42 to -44 ppm range.[3][4] For the triflate group, the chemical shift is sensitive to its ionic character. A free triflate anion gives a signal at approximately -79 ppm, while a coordinated or covalently bonded triflate group can be shifted slightly downfield, to around -76 or -77 ppm.[5]

Experimental Protocol for 19F NMR Spectroscopy

The following provides a general methodology for acquiring a 19F NMR spectrum for an organic compound such as this compound. Instrument parameters may need to be optimized for the specific spectrometer and sample.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent can influence the chemical shifts.[6][7]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The analysis should be performed on a high-field NMR spectrometer equipped with a fluorine-observe probe.[6]

-

Tune and match the probe for the 19F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately -100 to 100 ppm is a reasonable starting point to ensure both expected signals are observed.

-

Transmitter Offset: Center the transmitter offset between the expected resonances.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Apply a baseline correction.

-

Reference the spectrum. If no internal standard is used, the solvent residual peak can be used as a secondary reference, though direct referencing to an external standard like CFCl3 is preferred for accuracy.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the characterization of this compound, incorporating 19F NMR spectroscopy as a key analytical technique.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. dovepress.com [dovepress.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Advent of Aryl Triflates: A Paradigm Shift in Cross-Coupling Chemistry

An In-depth Technical Guide on the Discovery and History of Aryl Triflates in Cross-Coupling Reactions for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The introduction of aryl triflates (trifluoromethanesulfonates) as electrophilic partners in palladium-catalyzed cross-coupling reactions marked a significant milestone in synthetic organic chemistry. This pivotal development dramatically expanded the scope of these powerful bond-forming transformations by providing a highly reactive and versatile alternative to the traditionally employed aryl halides. Aryl triflates, readily prepared from abundant phenol precursors, offered a unique reactivity profile that enabled milder reaction conditions and the coupling of substrates that were previously challenging. This guide provides a comprehensive overview of the discovery and historical evolution of aryl triflates in key cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions. It includes detailed experimental protocols for seminal reactions, quantitative data for comparative analysis, and mechanistic diagrams to illustrate the underlying catalytic cycles.

Introduction: The Need for an Alternative to Aryl Halides

Prior to the advent of aryl triflates, palladium-catalyzed cross-coupling reactions predominantly relied on aryl halides (iodides, bromides, and to a lesser extent, chlorides) as the electrophilic component. While foundational to the field, the use of aryl halides presented certain limitations. The synthesis of functionalized aryl halides could be multi-stepped, and their reactivity often necessitated harsh reaction conditions, particularly for the less reactive aryl chlorides. This created a demand for a new class of electrophiles that were both readily accessible and highly reactive.

Phenols, being one of the most abundant and inexpensive classes of aromatic compounds, represented an ideal starting point. The conversion of the phenolic hydroxyl group into a suitable leaving group was the key. The trifluoromethanesulfonyl (triflyl) group, with its exceptional electron-withdrawing ability, proved to be the answer, giving rise to the highly reactive aryl triflates.

The Dawn of a New Era: The First Applications of Aryl Triflates in Cross-Coupling

The utility of aryl triflates as coupling partners was not realized in a single breakthrough but rather through a series of pioneering studies across different types of cross-coupling reactions.

The Stille Coupling: An Early Forerunner

The Stille reaction was one of the first cross-coupling methods to successfully incorporate aryl triflates. Building upon the initial work with vinyl triflates, Echavarren and Stille in 1987 demonstrated the palladium-catalyzed coupling of aryl triflates with organostannanes[1]. This seminal work established aryl triflates as viable alternatives to aryl halides and opened the door for their exploration in other cross-coupling reactions. A subsequent comprehensive study by Farina and Krishnan in 1991 further solidified the utility of this transformation and provided valuable mechanistic insights[1].

The Heck Reaction: A Cationic Pathway to Success

The Heck reaction, which couples aryl electrophiles with alkenes, also saw the successful implementation of aryl triflates in its early stages of development[2][3]. A key mechanistic feature of the Heck reaction with aryl triflates is its propensity to proceed via a cationic pathway. The weakly coordinating triflate anion can readily dissociate from the palladium center, generating a cationic palladium(II) intermediate that is highly reactive towards the alkene coupling partner[2]. This contrasted with the neutral pathway typically observed with aryl halides.

The Suzuki-Miyaura Coupling: A Versatile Partnership

While the first Suzuki-Miyaura coupling was reported in 1981 using aryl halides, the application of aryl triflates significantly broadened its scope[4]. The development of new catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, was crucial for the efficient coupling of aryl triflates with a wide range of boronic acids and their derivatives. This combination allowed for reactions to be carried out under milder conditions and with greater functional group tolerance.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction, which forms a carbon-carbon triple bond between an aryl electrophile and a terminal alkyne, was also adapted to utilize aryl triflates[5][6]. The reactivity of aryl triflates in this transformation is generally comparable to or slightly less than that of aryl iodides, making them excellent substrates[7]. The use of a copper(I) co-catalyst is typical, although copper-free methods have also been developed.

The Buchwald-Hartwig Amination: A New Avenue for C-N Bond Formation

The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, was extended to include aryl triflates as electrophiles[4][8]. The development of bidentate phosphine ligands like BINAP and DPPF was a significant breakthrough, enabling the efficient coupling of aryl triflates with a variety of primary and secondary amines[9][10].

Quantitative Data on Aryl Triflate Cross-Coupling Reactions

The following tables summarize representative quantitative data for the cross-coupling of aryl triflates, highlighting the effects of electronic properties of the substrates and the catalyst systems employed.

Table 1: Suzuki-Miyaura Coupling of Aryl Triflates with Phenylboronic Acid

| Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenyl triflate | Pd(OAc)₂ (2) | PPh₃ (8) | K₃PO₄ | Dioxane | 100 | 16 | 85 |

| 4-Methoxyphenyl triflate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 80 | 12 | 92 |

| 4-Cyanophenyl triflate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | CsF | THF | 60 | 8 | 95 |

| 2-Naphthyl triflate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME | 85 | 12 | 88 |

Table 2: Heck Reaction of Aryl Triflates with Styrene

| Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenyl triflate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |

| 4-Acetylphenyl triflate | PdCl₂(PPh₃)₂ (5) | - | NaOAc | NMP | 120 | 18 | 85 |

| 4-Nitrophenyl triflate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMA | 110 | 12 | 90 |

| 3,5-Dimethylphenyl triflate | Pd(OAc)₂ (3) | P(Cy)₃ (6) | i-Pr₂NEt | Dioxane | 100 | 24 | 82 |

Table 3: Sonogashira Coupling of Aryl Triflates with Phenylacetylene

| Aryl Triflate | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenyl triflate | Pd(PPh₃)₄ (2) | CuI (4) | - | Et₃N | THF | 65 | 6 | 91 |

| 4-Iodophenyl triflate | PdCl₂(PPh₃)₂ (1) | CuI (2) | - | i-Pr₂NH | DMF | 25 | 4 | 95 (on triflate) |

| 4-Formylphenyl triflate | Pd(OAc)₂ (2) | CuI (5) | PPh₃ (4) | Et₃N | Dioxane | 80 | 12 | 88 |

| 3-Pyridyl triflate | PdCl₂(dppf) (3) | CuI (6) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |

Table 4: Buchwald-Hartwig Amination of Aryl Triflates with Morpholine

| Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenyl triflate | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 16 | 92 |

| 4-tert-Butylphenyl triflate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 12 | 95 |

| 4-Cyanophenyl triflate | Pd₂(dba)₃ (0.5) | XPhos (1.5) | Cs₂CO₃ | Toluene | 100 | 8 | 98 |

| 2-Methylphenyl triflate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 110 | 24 | 85 |

Table 5: Stille Coupling of Aryl Triflates with Tributyl(vinyl)stannane

| Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenyl triflate | Pd(PPh₃)₄ (2) | - | - | THF | 75 | 16 | 88 |

| 4-Methoxyphenyl triflate | Pd₂(dba)₃ (1) | P(2-furyl)₃ (4) | - | NMP | 25 | 2 | 95 |

| 4-Chlorophenyl triflate | PdCl₂(dppf) (3) | - | LiCl | DMF | 50 | 12 | 85 |

| 1-Naphthyl triflate | Pd(OAc)₂ (2) | AsPh₃ (8) | - | THF | 65 | 8 | 92 |

Detailed Experimental Protocols

Synthesis of a Representative Aryl Triflate: Phenyl Triflate

This protocol is adapted from a general and practical method for the synthesis of aryl triflates.

Materials:

-

Phenol (1.0 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a stirred solution of phenol in DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude phenyl triflate can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for direct use in cross-coupling reactions.

Seminal Stille Coupling of an Aryl Triflate

The following is a representative protocol based on the early work of Stille and Echavarren[1].

Materials:

-

Aryl triflate (e.g., 2-naphthyl triflate, 1.0 eq)

-

Organostannane (e.g., tributyl(vinyl)stannane, 1.1 eq)

-

Pd(PPh₃)₄ (2-5 mol%)

-

LiCl (3.0 eq)

-

Anhydrous THF or DMF

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl triflate, LiCl, and the palladium catalyst.

-

Add the anhydrous solvent via syringe and stir the mixture for a few minutes.

-

Add the organostannane via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-75 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin byproducts as a fluoride salt.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the major cross-coupling reactions of aryl triflates.

Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an aryl triflate.

Heck Reaction (Cationic Pathway)

Caption: Cationic pathway of the Heck reaction with an aryl triflate.

Sonogashira Coupling

References

- 1. connectsci.au [connectsci.au]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

physical and chemical properties of 4-(trifluoromethylthio)phenyl triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(trifluoromethylthio)phenyl triflate, a versatile reagent with significant potential in chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, and reactivity, offering experimental protocols for its synthesis and typical applications.

Core Compound Profile

This compound , with the chemical formula C₈H₄F₆O₃S₂, is an aromatic compound featuring two highly fluorinated functional groups: a trifluoromethylthio (-SCF₃) group and a trifluoromethanesulfonate (-OTf) group, commonly known as a triflate. The presence of these groups imparts unique electronic properties and reactivity to the molecule. The triflate group is an excellent leaving group, making the compound a valuable substrate in cross-coupling reactions, while the trifluoromethylthio moiety is of great interest in drug discovery for its ability to enhance metabolic stability and lipophilicity.

| Identifier | Value |

| IUPAC Name | 4-(Trifluoromethylthio)phenyl trifluoromethanesulfonate |

| CAS Number | 182315-70-8 |

| Molecular Formula | C₈H₄F₆O₃S₂ |

| Molecular Weight | 326.24 g/mol |

| Canonical SMILES | C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F |

| InChI Key | YWXYZBPNMKJOFB-UHFFFAOYSA-N |

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not widely reported in publicly available literature. However, based on the properties of structurally similar compounds, such as 4-(trifluoromethyl)phenyl trifluoromethanesulfonate, the following estimations can be made. It is expected to be a liquid or a low-melting solid at room temperature and possess poor solubility in water but good solubility in common organic solvents like dichloromethane, tetrahydrofuran, and toluene.

Table 1: Estimated Physical Properties

| Property | Estimated Value | Notes |

| Melting Point | Data not available | Likely a low-melting solid or liquid. |

| Boiling Point | Data not available | Expected to be high due to its molecular weight. For comparison, 4-(trifluoromethyl)phenyl trifluoromethanesulfonate has a boiling point of 246.9 °C at 760 mmHg.[1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Based on the nonpolar nature of the molecule. |

| Density | Data not available | Likely > 1 g/mL. For comparison, 4-(trifluoromethyl)phenyl trifluoromethanesulfonate has a density of 1.595 g/cm³.[1] |

Spectral Data

Table 2: Predicted Spectral Characteristics

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear as a complex multiplet in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | Aromatic carbons would resonate between δ 120-150 ppm. The carbon bearing the -OTf group would be downfield. The CF₃ carbons would appear as quartets due to C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected: one for the -SCF₃ group (around -40 to -45 ppm) and one for the -OTf group (around -73 ppm), both as singlets. |

| IR Spectroscopy | Characteristic strong absorptions for S=O stretching in the triflate group (around 1420 and 1210 cm⁻¹), C-F stretching (around 1250-1050 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 326. Fragmentation would likely involve the loss of the triflate group or the trifluoromethyl group. |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its corresponding phenol, 4-(trifluoromethylthio)phenol. The reaction involves the triflation of the phenolic hydroxyl group using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the triflic acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-(Trifluoromethylthio)phenol, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous magnesium sulfate, Celite.

-

Procedure:

-

To a solution of 4-(trifluoromethylthio)phenol (1.0 eq) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.2 eq) dropwise.

-

To this stirred solution, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Reactivity and Applications

The triflate group of this compound is an excellent leaving group, making it a highly versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

4.2.1. Suzuki-Miyaura Coupling

This reaction enables the formation of a new carbon-carbon bond by coupling the aryl triflate with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), Solvent (e.g., Toluene, Dioxane, or DME), Water.

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent and water (if required).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired biaryl product.

-

4.2.2. Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines by coupling the aryl triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials: this compound, Amine, Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos, or BINAP), Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).

-

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until completion (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Based on the safety data for related compounds, it is expected to be a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a valuable synthetic intermediate, primarily due to the presence of the highly reactive triflate leaving group, which allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions. The trifluoromethylthio group makes it an attractive building block for the synthesis of novel agrochemicals and pharmaceuticals. While specific experimental data on its physical and spectral properties are limited, its synthesis and reactivity patterns are well-precedented, making it an accessible and useful tool for synthetic chemists. Further research into the full characterization and expanded applications of this compound is warranted.

References

4-(trifluoromethylthio)phenyl triflate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-(trifluoromethylthio)phenyl triflate, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical identifiers, physical properties, detailed synthesis protocols, and applications in drug discovery, with a focus on its role in developing novel therapeutics.

Core Data Summary

Chemical Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

| Identifier | Value |

| CAS Number | 1199773-43-7[1] |

| PubChem CID | 53216995[1] |

| IUPAC Name | [4-(Trifluoromethylsulfanyl)phenyl] trifluoromethanesulfonate[1] |

| Molecular Formula | C₈H₄F₆O₃S₂[1] |

| Molecular Weight | 326.2 g/mol [1] |

| InChI Key | YYBAGZUYNXKDQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F |

Physical and Spectral Properties

The predicted ¹⁹F NMR spectral data, based on analogous structures, would feature two distinct singlets. The chemical shift for the trifluoromethylthio (-SCF₃) group is anticipated in the range of -42 to -44 ppm, while the triflate (-OSO₂CF₃) group is expected to appear around -73 to -74 ppm.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process, starting from phenol. The first step involves the introduction of the trifluoromethylthio group, followed by the conversion of the resulting phenol to the triflate.

Synthesis Pathway Overview

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)phenol (Intermediate)

This protocol is adapted from methodologies for the direct electrophilic trifluoromethylthiolation of phenols.

-

Reaction Setup: To a solution of phenol (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add an electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin or N-(Trifluoromethylthio)phthalimide, 1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid or a strong Brønsted acid (e.g., triflic acid, TfOH) to initiate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(trifluoromethylthio)phenol.

Experimental Protocol: Synthesis of this compound (Final Product)

This protocol is based on standard procedures for the triflation of phenols.[2]

-

Reaction Setup: Dissolve 4-(trifluoromethylthio)phenol (1.0 equivalent) in a dry, inert solvent such as dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Triflating Agent: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equivalents) dropwise to the cooled solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash chromatography to afford this compound.

Applications in Drug Discovery and Development

The unique electronic properties of the trifluoromethylthio (-SCF₃) group make it a valuable substituent in medicinal chemistry. Its high lipophilicity can enhance a drug candidate's ability to cross cell membranes, while its strong electron-withdrawing nature can improve metabolic stability by blocking sites susceptible to oxidative metabolism.

This compound serves as a versatile building block for introducing the 4-(trifluoromethylthio)phenyl moiety into complex molecules. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of potential therapeutic agents.

Logical Workflow: Application in Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for using this compound in an SAR study to optimize a lead compound in a drug discovery program.

Caption: Workflow for SAR studies using the target compound.

References

An In-depth Technical Guide to the Reaction of Triflic Anhydride with Substituted Phenols

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism, kinetics, and practical considerations for the reaction of triflic anhydride (Tf₂O) with substituted phenols. This reaction is of fundamental importance in modern organic synthesis, as the resulting aryl triflates are exceptionally versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably in transition metal-catalyzed cross-coupling reactions.

The Core Reaction Mechanism

The conversion of a phenol to an aryl triflate is an O-triflation reaction. The process hinges on the high electrophilicity of triflic anhydride and the nucleophilicity of the phenolic oxygen. The reaction is almost universally carried out in the presence of a base.

The mechanism proceeds via the following key steps:

-

Deprotonation of the Phenol: A base, typically a non-nucleophilic amine such as pyridine or triethylamine, deprotonates the acidic phenolic hydroxyl group. This generates a phenoxide anion, which is a significantly stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The highly nucleophilic phenoxide oxygen attacks one of the electrophilic sulfur atoms of the triflic anhydride molecule. Triflic anhydride is a superior triflating agent due to the powerful electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups, which makes the sulfur atoms highly susceptible to nucleophilic attack.[1]

-

Formation of the Aryl Triflate: This attack leads to the formation of a tetrahedral intermediate which rapidly collapses. A triflate anion (CF₃SO₃⁻) is expelled as an excellent leaving group, resulting in the formation of the stable aryl triflate product and a pyridinium triflate salt byproduct.

Substituent Effects on Reactivity

The electronic nature of the substituents on the phenol's aromatic ring significantly influences the reaction rate by modulating the nucleophilicity of the phenoxide intermediate.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density of the aromatic ring. This inductive and/or resonance effect enhances the electron density on the phenoxide oxygen, increasing its nucleophilicity and accelerating the rate of reaction.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halides (-Cl) decrease the electron density of the ring.[2] This effect diminishes the nucleophilicity of the phenoxide oxygen, leading to a slower reaction.[2] For phenols with strong EWGs, harsher conditions, stronger bases, or longer reaction times may be necessary to achieve high yields.[2]

The following table summarizes yields for the triflation of phenols with different electronic properties.

| Phenol Substrate | Substituent Type | Base | Typical Yield | Reference |

| 4-Chlorophenol | Electron-Withdrawing (Weak) | Pyridine | 96% | [2] |

| 4-Nitrophenol | Electron-Withdrawing (Strong) | Pyridine | Lower Yields Reported | [2] |

| 4-Methoxyphenol | Electron-Donating (Strong) | Pyridine | Lower Yields Reported* | [2] |

*Note: While EDGs accelerate the reaction, very electron-rich phenols can sometimes be prone to side reactions, potentially leading to lower isolated yields if conditions are not carefully optimized.[2]

Detailed Experimental Protocols

Precise experimental control is crucial for a successful triflation. The following is a representative protocol adapted from a procedure for the synthesis of 4-chlorophenyl trifluoromethanesulfonate.[2]

A. General Protocol for Phenol Triflation

-

Apparatus Setup: A multi-necked, oven-dried flask is equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a septum. The system is maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Charging Reactants: The substituted phenol is charged into the flask, followed by an anhydrous aprotic solvent, typically dichloromethane (CH₂Cl₂). The mixture is stirred until the phenol is fully dissolved.

-

Base Addition: The base (e.g., pyridine, ~1.1 equivalents) is added to the solution via syringe.

-

Cooling: The reaction mixture is cooled to a low temperature, commonly between -10°C and 0°C, using an appropriate cooling bath (e.g., ice/methanol).[2]

-

Triflic Anhydride Addition: Triflic anhydride (~1.05-1.1 equivalents) is added dropwise via syringe.[2] The addition rate must be carefully controlled to maintain the low internal temperature, as the reaction is exothermic.[2]

-

Reaction Monitoring: After the addition is complete, the reaction is stirred at the low temperature for a set period (e.g., 1 hour) and then allowed to warm to room temperature.[2] Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting phenol.[2]

-

Aqueous Workup: Once the reaction is complete, it is quenched by the addition of water.[2] The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Purification: The organic layer is washed sequentially with dilute acid (e.g., 0.2 N HCl) to remove the amine base, followed by water and brine.[2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is typically purified by filtration through a plug of silica gel or by flash column chromatography to yield the pure aryl triflate.[2]

B. Alternative Biphasic Conditions

To circumvent issues associated with amine bases, such as product contamination, alternative methods have been developed. A notable example involves using a biphasic system of an organic solvent (e.g., toluene) and an aqueous inorganic base (e.g., NaOH or K₃PO₄).[3] In this method, the phenoxide is generated in the aqueous phase and reacts with the triflic anhydride in the organic phase, allowing for simple separation and purification by removing the aqueous layer.[3] This approach is efficient and avoids the need for extensive purification to remove amine byproducts.[3]

References

The Trifluoromethylthio Group: An In-depth Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals

Introduction: The trifluoromethylthio (SCF3) group has emerged as a substituent of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique electronic properties, combining strong electron-withdrawal with high lipophilicity, offer a powerful tool for modulating molecular characteristics to enhance biological activity and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the electronic properties of the SCF3 group, detailed experimental protocols for their determination, and insights into its role in drug design.

Core Electronic Properties of the Trifluoromethylthio Group

The electronic character of the trifluoromethylthio group is dominated by the strong inductive effect of the highly electronegative fluorine atoms, which is transmitted through the sulfur atom to the rest of the molecule. This results in a potent electron-withdrawing nature, significantly influencing the reactivity and properties of the parent molecule.

Inductive and Resonance Effects

The SCF3 group primarily exerts a strong electron-withdrawing inductive effect (-I). The three fluorine atoms create a strong dipole, pulling electron density away from the sulfur atom and, consequently, from the molecular scaffold to which it is attached. While the sulfur atom possesses lone pairs that could potentially participate in resonance donation (+R), the strong -I effect of the CF3 moiety significantly diminishes the electron-donating capacity of the sulfur atom. This results in the overall electronic effect being overwhelmingly dominated by induction.

Hammett Parameters

The electronic influence of the SCF3 group on aromatic systems is quantitatively described by Hammett constants (σ). These parameters, derived from the ionization of substituted benzoic acids, provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The SCF3 group possesses positive σ values, indicating its electron-withdrawing character at both the meta and para positions.

| Parameter | Value | Description |

| σ_m_ | 0.40 | Represents the inductive effect of the SCF3 group from the meta position. |

| σ_p_ | 0.50 | Represents the combined inductive and resonance effects from the para position. |

Dipole Moment

The significant difference in electronegativity between the fluorine and carbon atoms, and between the sulfur and carbon atoms, results in a substantial molecular dipole moment for compounds containing the SCF3 group. For trifluoromethylthiobenzene, the calculated dipole moment is approximately 2.6 D, highlighting the considerable polarity of this substituent.

Lipophilicity

A key feature of the SCF3 group in drug design is its high lipophilicity, which is the affinity of a molecule for a lipid-like environment. This property is quantified by the Hansch parameter (π), which is a measure of the contribution of a substituent to the partition coefficient (logP) of a molecule between octanol and water. The high lipophilicity of the SCF3 group can enhance the ability of drug candidates to cross cell membranes and the blood-brain barrier.[1]

| Parameter | Value | Description |

| Hansch Parameter (π) | 1.44 | Indicates a strong contribution to the overall lipophilicity of a molecule. |

A selection of experimentally determined logP and logD values for various SCF3-containing compounds further illustrates the impact of this group on molecular lipophilicity.

| Compound | logP / logD |

| 4-(Trifluoromethylthio)phenol | 3.25 |

| 3-((Trifluoromethyl)thio)aniline | 3.54 |

| Tiflorex | 3.8 |

| Toltrazuril | 4.4 |

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the SCF3 group significantly influences the acidity and basicity of nearby functional groups. For instance, the presence of an SCF3 group on a phenolic ring increases the acidity (lowers the pKa) of the hydroxyl group by stabilizing the corresponding phenoxide anion through inductive electron withdrawal. Conversely, it decreases the basicity (lowers the pKa) of an aniline by reducing the electron density on the nitrogen atom.

| Compound | pKa |

| Phenol | 9.95 |

| 4-(Trifluoromethylthio)phenol | 8.5 |

| Aniline | 4.63 |

| 3-((Trifluoromethyl)thio)aniline | 3.38 |

| 4-((Trifluoromethyl)thio)aniline | 2.76 |

Experimental Protocols

Accurate determination of the electronic and physicochemical properties of molecules containing the trifluoromethylthio group is crucial for understanding their behavior and for rational drug design. The following sections provide detailed methodologies for key experiments.

Determination of Hammett Constants using ¹³C NMR Spectroscopy

Principle: The chemical shift of a carbon atom in an aromatic ring is sensitive to the electronic environment. The Hammett equation can be applied to correlate the ¹³C chemical shifts of the para-carbon in a series of substituted benzenes with the substituent's Hammett constant (σ_p_).

Experimental Workflow:

Caption: Workflow for Hammett constant determination using ¹³C NMR.

Detailed Steps:

-

Sample Preparation:

-

Synthesize or obtain a series of para-substituted benzene derivatives, including the unsubstituted parent compound and the p-SCF3 substituted compound.

-

Accurately weigh approximately 10-20 mg of each compound and dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum for each sample on a high-resolution NMR spectrometer.

-

Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectra to singlets for each carbon.

-

-

Data Analysis:

-

Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Identify the chemical shift (δ) of the carbon atom para to the variable substituent for each compound.

-

Create a Hammett plot by graphing the chemical shifts (δ) of the para-carbons against the known Hammett σ_p_ constants for the substituents.

-

Perform a linear regression analysis on the data points. The slope of the line represents the reaction constant (ρ), which reflects the sensitivity of the chemical shift to the substituent's electronic effect.

-

The σ_p_ value for the SCF3 group can be determined from this plot by finding the x-value that corresponds to the measured chemical shift of the para-carbon in the SCF3-substituted compound.

-

Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte (the SCF3-substituted acid or base) while monitoring the pH. The pKa is the pH at which the analyte is half-neutralized.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

-

Preparation:

-

Accurately weigh a known amount of the SCF3-substituted compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO for poorly soluble compounds).

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.

-

Begin the titration by adding the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be identified from the first or second derivative of the titration curve.

-

The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

-

The pKa of the compound is equal to the pH of the solution at the half-equivalence point.

-

Role of the Trifluoromethylthio Group in Drug Design and Signaling Pathways

The unique combination of strong electron-withdrawing character and high lipophilicity makes the SCF3 group a valuable substituent in modern drug design. Its incorporation can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic properties of drug candidates.

Influence on Kinase Inhibitors

In the design of kinase inhibitors, the SCF3 group can be strategically employed to modulate key interactions within the ATP-binding pocket. Its electron-withdrawing nature can influence the acidity of nearby hydrogen bond donors, strengthening interactions with the kinase hinge region. Furthermore, its lipophilicity can enhance binding to hydrophobic pockets within the enzyme, leading to increased potency and selectivity. For example, the incorporation of an SCF3 group in certain Janus kinase (JAK) inhibitors has been shown to improve their cellular activity and pharmacokinetic profiles.

Caption: Influence of the SCF3 group on kinase inhibitor binding.

Modulation of GPCR Ligand Activity

G-protein coupled receptors (GPCRs) are a major class of drug targets. The electronic properties of the SCF3 group can be harnessed to fine-tune the interaction of ligands with GPCRs. The strong dipole moment and electron-withdrawing nature of the SCF3 group can lead to favorable electrostatic and polar interactions with amino acid residues in the receptor binding pocket. Additionally, its lipophilicity can promote the partitioning of the ligand into the cell membrane, facilitating access to the transmembrane binding site of the GPCR.

Conclusion

The trifluoromethylthio group is a multifaceted substituent with a distinct and powerful electronic profile. Its strong electron-withdrawing inductive effect, coupled with high lipophilicity, provides medicinal chemists and materials scientists with a valuable tool for molecular design. A thorough understanding of its electronic properties, quantified by parameters such as Hammett constants and the Hansch parameter, is essential for its effective application. The experimental protocols detailed in this guide provide a framework for the accurate determination of these key properties, enabling the rational design of novel molecules with enhanced performance characteristics for a wide range of applications, from drug discovery to advanced materials.

References

The Triflate Group: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethanesulfonate group, commonly known as triflate (TfO), stands as a cornerstone in modern organic synthesis. Its exceptional stability as a leaving group, coupled with its ability to activate a wide range of substrates, has made it an invaluable tool for the construction of complex molecules. This technical guide provides an in-depth analysis of the core principles governing the stability and reactivity of the triflate leaving group, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.

The Foundation of Stability: Understanding the Triflate Anion

The remarkable effectiveness of the triflate group stems from the inherent stability of its corresponding anion, the trifluoromethanesulfonate anion (CF₃SO₃⁻). This stability can be attributed to two primary factors:

-

Inductive Effect: The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect through the sulfur atom. This effect delocalizes the negative charge on the oxygen atoms, significantly stabilizing the anion.

-

Resonance Stabilization: The negative charge is further distributed across the three oxygen atoms through resonance, effectively spreading the charge and minimizing electron-electron repulsion.

The exceptional stability of the triflate anion is reflected in the extremely low pKa of its conjugate acid, triflic acid (CF₃SO₃H). Triflic acid is classified as a superacid, with a pKa value estimated to be around -14.7, making it one of the strongest known Brønsted acids.[1][2] A fundamental principle in organic chemistry states that the conjugate base of a strong acid is a weak base and, consequently, an excellent leaving group.[3][4]

Quantitative Comparison of Leaving Group Ability

The superiority of the triflate group over other common leaving groups has been quantified in various kinetic studies. The following tables summarize the relative reactivity of substrates bearing triflate, tosylate, mesylate, and halide leaving groups in nucleophilic substitution and solvolysis reactions.

Table 1: Relative Rates of Nucleophilic Substitution

This table presents the relative rate constants for the reaction of various 1,1,1-tris(X-methyl)ethane derivatives with sodium azide in DMSO at 100 °C, providing a direct comparison of leaving group ability in an Sₙ2 reaction.[5][6]

| Leaving Group (X) | Relative Rate Constant (k_rel) |

| Triflate (OTf) | 1.00 |

| Iodide (I) | 0.13 |

| Bromide (Br) | 0.04 |

| Tosylate (OTs) | 0.008 |

| Mesylate (OMs) | 0.004 |

| Chloride (Cl) | 0.0001 |

Data synthesized from kinetic studies on neopentyl systems.[5][6]

Table 2: Qualitative Order of Leaving Group Ability in Sₙ1 and Sₙ2 Reactions

This table provides a general qualitative ranking of common leaving groups in both Sₙ1 and Sₙ2 reactions, consistent with their relative stabilities.[7][8][9]

| Leaving Group | Relative Ability |

| Triflate (OTf) | Excellent |

| Tosylate (OTs) | Very Good |

| Iodide (I) | Good |

| Bromide (Br) | Good |

| Mesylate (OMs) | Good |

| Chloride (Cl) | Moderate |

| Water (H₂O) | Moderate |

| Fluoride (F) | Poor |

| Hydroxide (OH) | Poor |

Mechanistic Pathways Involving the Triflate Leaving Group

The high reactivity of triflate-substituted compounds allows them to participate readily in a variety of nucleophilic substitution reactions. The operative mechanism, either Sₙ1 or Sₙ2, is dictated by the structure of the substrate, the nature of the nucleophile, and the solvent conditions.[7][8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of common triflate-containing intermediates and their application in a cornerstone cross-coupling reaction.

Synthesis of an Alkyl Triflate: n-Butyl Triflate

This procedure outlines the synthesis of a primary alkyl triflate from the corresponding alcohol. Alkyl triflates are potent alkylating agents and should be handled with care in a well-ventilated fume hood.[10]

Materials:

-

n-Butanol

-

Triflic anhydride (Tf₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a stirred solution of n-butanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.1 eq) dropwise.

-

Slowly add triflic anhydride (1.1 eq) to the solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude n-butyl triflate. Due to their instability, alkyl triflates are often used immediately in the next step without further purification.[11]

Synthesis of a Vinyl Triflate from a Ketone

This protocol describes the conversion of a ketone to a vinyl triflate, a versatile intermediate for cross-coupling reactions.[12][13]

Materials:

-

Ketone (e.g., cyclohexanone)

-

Lithium diisopropylamide (LDA) or another suitable non-nucleophilic strong base

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) or Triflic Anhydride (Tf₂O)

-

Tetrahydrofuran (THF, anhydrous)

-

-78 °C cooling bath (e.g., dry ice/acetone)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Prepare a solution of LDA (1.1 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add a solution of PhNTf₂ (1.1 eq) in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for several hours or overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling of an Aryl Triflate

This procedure details the palladium-catalyzed cross-coupling of an aryl triflate with a boronic acid, a powerful C-C bond-forming reaction.[14][15][16]

Materials:

-

Aryl triflate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

-

Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

-

To a Schlenk flask, add the aryl triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reactivity in Modern Organic Synthesis

The exceptional leaving group ability of the triflate group has led to its widespread use in a multitude of organic transformations beyond simple nucleophilic substitutions.

Cross-Coupling Reactions

Aryl and vinyl triflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions. Their reactivity is often comparable to or even greater than that of the corresponding iodides.[16][17][18][19] This allows for the formation of C-C, C-N, and C-O bonds under relatively mild conditions, providing access to a vast array of complex molecular architectures.

Generation of Reactive Intermediates

The facile departure of the triflate group can be exploited to generate highly reactive intermediates such as carbocations and vinyl cations. This has been utilized in solvolysis studies to probe reaction mechanisms and in synthetic applications for rearrangements and cyclization reactions.

Conclusion

The triflate leaving group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its exceptional stability, rooted in the electronic properties of the trifluoromethanesulfonyl group, translates into high reactivity for a broad range of substrates. A thorough understanding of its properties, as outlined in this guide, enables researchers and drug development professionals to strategically employ triflates in the efficient and reliable synthesis of novel chemical entities. The provided quantitative data, detailed protocols, and mechanistic diagrams serve as a practical resource for the successful application of triflate chemistry in the laboratory.

References

- 1. youtube.com [youtube.com]

- 2. organic chemistry - Relative rate of solvolysis - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Synthesis of Alkynes from Vinyl Triflates Using Tetrabutylammonium Fluoride [jstage.jst.go.jp]

- 13. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: 4-(Trifluoromethylthio)phenyl Triflate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of 4-(trifluoromethylthio)phenyl triflate as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry and drug discovery due to its ability to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates.[1] This document outlines the synthesis of the triflate precursor and provides a general, robust protocol for its coupling with various arylboronic acids, a key transformation for the synthesis of novel biaryl scaffolds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[2][3] Aryl triflates have emerged as versatile alternatives to aryl halides, often exhibiting high reactivity and being readily prepared from phenols.[3][4]

The substrate, this compound, is particularly valuable as it introduces the trifluoromethylthio (SCF₃) moiety, a lipophilic and strongly electron-withdrawing group that can significantly modulate the physicochemical and pharmacological properties of organic molecules.[5][6] This makes it an attractive building block for the synthesis of new chemical entities in drug discovery and agrochemical research.[1][7]

This document provides protocols for the synthesis of this compound from the corresponding phenol and its subsequent application in Suzuki coupling reactions.

Synthesis of this compound

The preparation of this compound involves a two-step sequence starting from commercially available phenol: electrophilic trifluoromethylthiolation followed by triflation.

Step 1: Synthesis of 4-(Trifluoromethylthio)phenol

A common method for the synthesis of 4-(trifluoromethylthio)phenol is the direct electrophilic trifluoromethylthiolation of phenol. This reaction can be promoted by a strong acid like triflic acid.[4]

Experimental Protocol:

-

To a solution of phenol (10.0 g, 106 mmol) in dichloromethane (200 mL), add N-(trifluoromethylthio)aniline (22.0 g, 114 mmol).

-

Cool the mixture to 0 °C and slowly add triflic acid (17.5 g, 117 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane (100 mL).

-

Wash the organic phase with a 10% aqueous solution of sodium bicarbonate (2 x 100 mL) and then with water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford 4-(trifluoromethylthio)phenol.

Step 2: Synthesis of this compound

The triflation of 4-(trifluoromethylthio)phenol is achieved using trifluoromethanesulfonic anhydride in the presence of a base.

Experimental Protocol:

-

To a solution of 4-(trifluoromethylthio)phenol (5.0 g, 25.7 mmol) and pyridine (3.0 g, 38.6 mmol) in dichloromethane (100 mL) at 0 °C, add trifluoromethanesulfonic anhydride (8.7 g, 30.9 mmol) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water (50 mL).

-

Separate the organic layer and wash with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Suzuki-Miyaura Cross-Coupling Protocols

Aryl triflates bearing electron-withdrawing groups, such as this compound, are excellent substrates for Suzuki coupling reactions. Catalyst systems based on palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with bulky, electron-rich phosphine ligands are generally effective.[8][9]

Caption: General workflow for the Suzuki coupling reaction.

General Protocol for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

-